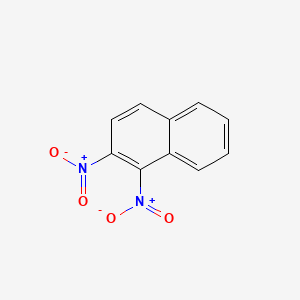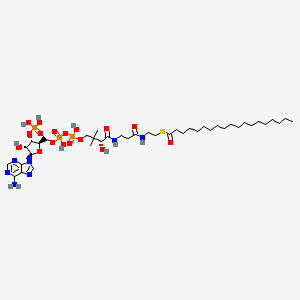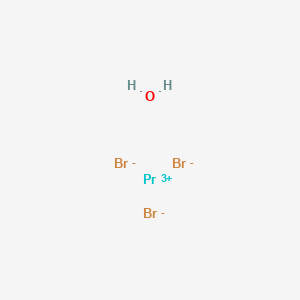
Praseodymium(III) bromide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(III) bromide hydrate is a chemical compound with the formula PrBr₃·xH₂O. It is a crystalline compound consisting of praseodymium, a rare earth metal, and bromine, a halogen. This compound is typically green in color and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) bromide hydrate can be synthesized through the reaction of praseodymium oxide or praseodymium carbonate with hydrobromic acid. The general reaction is as follows: [ \text{Pr}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{PrBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting praseodymium metal with bromine gas. This method ensures a high yield and purity of the compound .
化学反应分析
Types of Reactions: Praseodymium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using halide salts like sodium chloride or potassium iodide.
Major Products:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) bromide.
Substitution: Praseodymium(III) chloride or praseodymium(III) iodide.
科学研究应用
Praseodymium(III) bromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other praseodymium compounds.
Biology: Employed in biochemical research for studying enzyme activities and protein interactions.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance magnets, optical materials, and electronic devices
作用机制
The mechanism of action of praseodymium(III) bromide hydrate involves its ability to interact with various molecular targets. In catalytic applications, it acts by providing a surface for reactants to adsorb and react, thereby lowering the activation energy of the reaction. In biological systems, it can bind to specific proteins or enzymes, altering their structure and function .
相似化合物的比较
Praseodymium(III) bromide hydrate can be compared with other praseodymium halides such as praseodymium(III) chloride and praseodymium(III) iodide:
Praseodymium(III) chloride (PrCl₃): Similar in structure but has different reactivity and solubility properties.
Praseodymium(III) iodide (PrI₃): More reactive due to the larger atomic radius of iodine compared to bromine.
Praseodymium(III) fluoride (PrF₃): Less hygroscopic and more stable under atmospheric conditions.
This compound is unique due to its specific reactivity and hygroscopic nature, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
praseodymium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
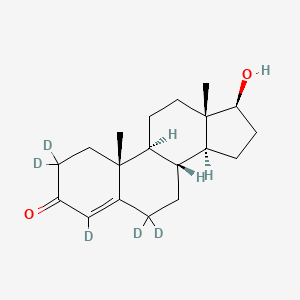
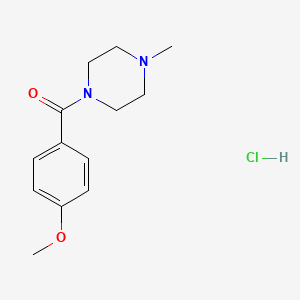
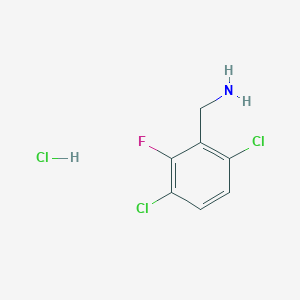
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)
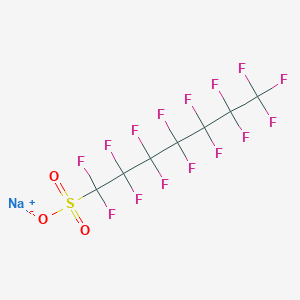
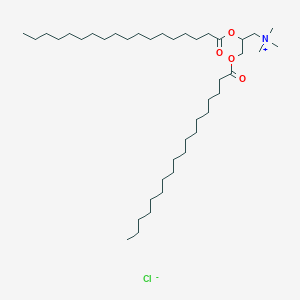
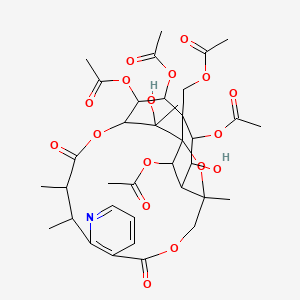
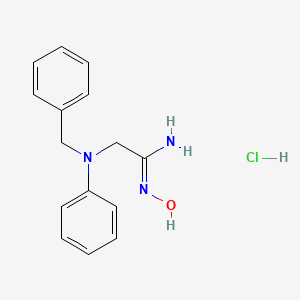
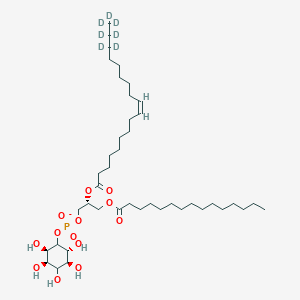
![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
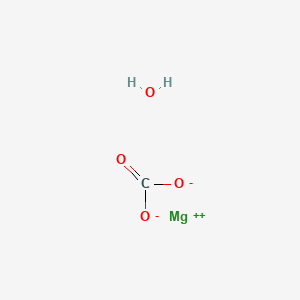
![Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-](/img/structure/B6595376.png)
